

N-Pivaloyl-4-bromoindole: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: *N*-Pivaloyl-4-bromoindole

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Pivaloyl-4-bromoindole has emerged as a crucial building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds of pharmaceutical interest. The pivaloyl group serves as a robust protecting group for the indole nitrogen, offering thermal stability and directing lithiation. Its steric bulk also provides protection to the C-2 position of the indole ring. The bromine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at this position. These application notes provide an overview of its utility in key synthetic transformations and detailed protocols for its use.

Key Applications

N-Pivaloyl-4-bromoindole is a key substrate for several palladium-catalyzed cross-coupling reactions, including:

- Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids and their derivatives.
- Sonogashira Coupling: Enabling the introduction of alkyne moieties.
- Heck Coupling: For the vinylation of the indole core.

- Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

The strategic installation of the pivaloyl group allows for selective functionalization at the 4-position, after which it can be efficiently removed to yield the free indole.

Data Presentation: Cross-Coupling Reaction Conditions

The following table summarizes typical reaction conditions for various cross-coupling reactions using **N-pivaloyl-4-bromoindole** or analogous 4-bromoindoles as substrates. These conditions can serve as a starting point for reaction optimization.

Reaction Type	Catalyst	Ligand	Base	Solvent	Temperature (°C)	Yield (%)
Suzuki-Miyaura Coupling	Pd(dppf)Cl ₂	dppf	K ₂ CO ₃	Dimethoxy ethane	80	Good to Excellent
Sonogashira Coupling	[DTBNpP] Pd(crotyl)Cl	DTBNpP	TMP	DMSO	Room Temp. - 60	up to 87
Heck Coupling	Pd(OAc) ₂	PPh ₃	TEA	DMF	100-120	Good
Buchwald-Hartwig Amination	Pd ₂ (dba) ₃	XPhos	NaOtBu	Toluene	80-110	Good to Excellent

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of bromoindazoles and is applicable to **N-pivaloyl-4-bromoindole**.^[1]

Materials:

- **N-Pivaloyl-4-bromoindole**

- Aryl or vinyl boronic acid (1.5 - 2.0 equiv.)
- Pd(dppf)Cl₂ (2-5 mol%)
- Potassium carbonate (K₂CO₃) (2.0 equiv.)
- Dimethoxyethane (DME)
- Water

Procedure:

- To a reaction vessel, add **N-pivaloyl-4-bromoindole**, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
- Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
- Add degassed DME and water (typically a 4:1 to 5:1 ratio).
- Heat the reaction mixture to 80 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Copper-Free Sonogashira Coupling

This protocol is based on the successful coupling of 4-bromo-1H-indole.[2]

Materials:

- **N-Pivaloyl-4-bromoindole**

- Terminal alkyne (1.2 - 1.5 equiv.)
- [DTBNpP]Pd(crotyl)Cl (1-2 mol%)
- 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv.)
- Dimethyl sulfoxide (DMSO)

Procedure:

- In a reaction vial under an inert atmosphere, dissolve **N-pivaloyl-4-bromoindole** and the terminal alkyne in DMSO.
- Add TMP to the solution.
- Add the palladium precatalyst, [DTBNpP]Pd(crotyl)Cl.
- Stir the reaction at room temperature or heat to 60 °C if necessary. Monitor the reaction by TLC or LC-MS. A reaction time of 6 hours has been reported to give a high yield for the parent 4-bromoindole.[\[2\]](#)
- Once the reaction is complete, dilute with water and extract with an organic solvent such as ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography.

General Procedure for Heck Coupling

This protocol is a general method for Heck reactions and can be adapted for **N-pivaloyl-4-bromoindole**.[\[3\]](#)

Materials:

- **N-Pivaloyl-4-bromoindole**
- Alkene (1.1 - 1.5 equiv.)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2-5 mol%)
- Triphenylphosphine (PPh_3) (4-10 mol%)
- Triethylamine (TEA) or another suitable base (1.5 - 2.0 equiv.)
- N,N-Dimethylformamide (DMF) or another suitable solvent

Procedure:

- Combine **N-pivaloyl-4-bromoindole**, $\text{Pd}(\text{OAc})_2$, and PPh_3 in a reaction vessel.
- Purge the vessel with an inert gas.
- Add the solvent (e.g., DMF), the alkene, and the base.
- Heat the mixture to 100-120 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS.
- Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter to remove palladium black.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product via silica gel chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the amination of aryl bromides.

Materials:

- **N-Pivaloyl-4-bromoindole**
- Amine (1.1 - 1.5 equiv.)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (1-2 mol%)
- XPhos or another suitable phosphine ligand (2-4 mol%)

- Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv.)
- Toluene or another suitable solvent

Procedure:

- In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
- Add a solution of **N-pivaloyl-4-bromoindole** and the amine in the chosen solvent (e.g., toluene).
- Seal the vessel and heat the reaction mixture to 80-110 °C.
- Monitor the reaction's progress. Upon completion, cool the mixture to ambient temperature.
- Dilute with ethyl acetate and quench with water.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Purify the product by column chromatography.

Deprotection of the Pivaloyl Group

The pivaloyl group can be removed under basic conditions.

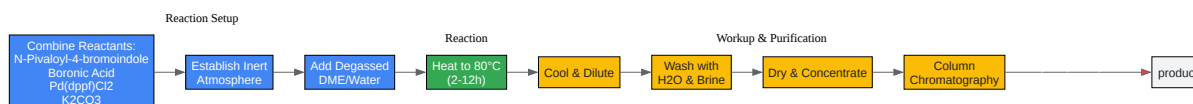
Materials:

- N-Pivaloylated indole derivative
- Sodium methoxide (NaOMe) or potassium hydroxide (KOH)
- Methanol (MeOH) or another suitable alcohol

Procedure:

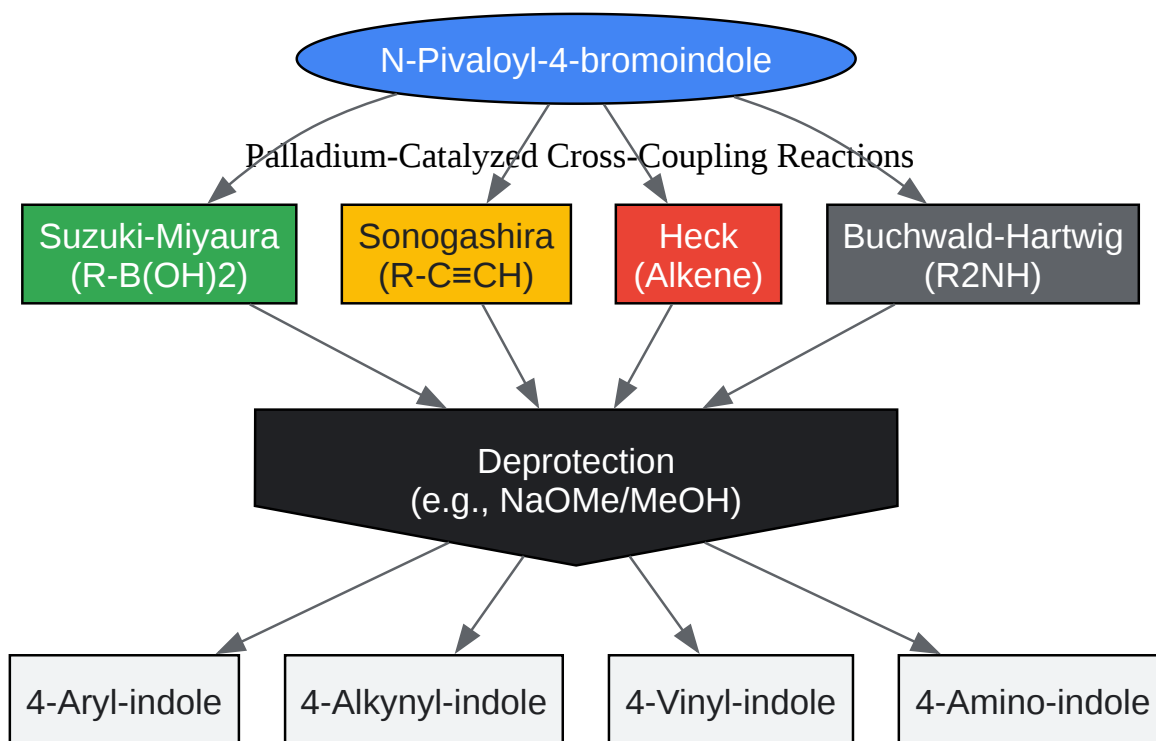
- Dissolve the N-pivaloylated indole in methanol.
- Add a solution of sodium methoxide in methanol or solid potassium hydroxide.
- Heat the reaction mixture to reflux and stir for several hours until deprotection is complete (monitored by TLC).
- Cool the reaction mixture and neutralize with a weak acid (e.g., ammonium chloride solution).
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent.
- Dry the combined organic layers, concentrate, and purify the resulting free indole as needed.

Visualizations



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Caption: Suzuki-Miyaura Coupling Experimental Workflow.



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Caption: Synthetic pathways from **N-Pivaloyl-4-bromoindole**.

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